[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate
Description
The compound [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate (hereafter referred to by its IUPAC name) is a halogenated indole derivative featuring a 4-chlorobenzyl group at the N1 position and an acetoxyimino substituent at the C3 position. Its structure is characterized by a Z-configuration imine bond, critical for molecular rigidity and biological interactions .
Properties
IUPAC Name |
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O3/c1-10(22)24-20-16-14-8-13(19)6-7-15(14)21(17(16)23)9-11-2-4-12(18)5-3-11/h2-8H,9H2,1H3/b20-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUDJYXIEXZSKT-SILNSSARSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C2=C(C=CC(=C2)Cl)N(C1=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate typically involves the condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal at ambient temperature, followed by heating at 190°C for 4.5 hours . This reaction yields the indole product, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents to remove oxygen or add hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Position on the Benzyl Group
A key structural analog is LDN-57444 ([(Z)-[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate), which replaces the 4-chlorophenyl group with a 2,5-dichlorophenyl moiety.
Table 1: Comparison of Phenylmethyl Substituents
Impact of Halogenation
Halogenation patterns influence bioactivity. For example, 5-chloro-1-(4-chlorophenyl)-4-oxocinnoline-3-carboxylic acid (C₁₅H₈Cl₂N₂O₃) features a cinnoline core instead of an indole, with chlorine atoms enhancing stability and π-stacking interactions in enzyme binding .
Comparison Based on Ester Group Variations
Acetate vs. Chloroacetate Derivatives
A chloroacetate variant, [(3Z)-5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino 2-chloroacetate, replaces the acetate group with a 2-chloroacetyl moiety.
Table 2: Ester Group Modifications
| Compound | Ester Group | Molecular Formula | Reactivity Profile |
|---|---|---|---|
| Target Compound | Acetate | C₁₇H₁₁Cl₂N₂O₃ | Moderate electrophilicity |
| 2-Chloroacetate Analog | 2-Chloroacetyl | C₁₇H₁₀Cl₃N₂O₃ | High electrophilicity |
Thiazolidinone Hybrids
The compound 5-[(Z)-5-chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one incorporates a thiazolidinone ring instead of an acetate group. This modification introduces hydrogen-bonding capacity via the thioxo and hydroxyl groups, improving solubility and interaction with polar binding sites .
Heterocyclic Core Modifications
Benzimidazolone Derivatives
4-(5-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-chlorophenyl)piperidine-1-carboxamide replaces the indole core with a benzimidazolone system. The piperidine-carboxamide side chain enhances selectivity for enzymes like 8-oxoguanine DNA glycosylase, demonstrating the role of core flexibility in target specificity .
Oxadiazole Derivatives
Compounds such as 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles feature an oxadiazole core, which confers metabolic stability and resistance to hydrolysis compared to indole-based analogs .
Biological Activity
[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, a synthetic compound belonging to the indole derivative family, has garnered attention due to its diverse biological activities. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant research findings.
The molecular formula of this compound is . The compound features a unique combination of functional groups that contribute to its biological activity.
Structure and Characteristics
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 351.19 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves a condensation reaction of phenylhydrazine and 1,4-cyclohexanedione monoethyleneacetal, followed by heating under controlled conditions.
Anticancer Potential
Research indicates that indole derivatives exhibit significant anticancer properties. This compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and lung cancer cells.
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies suggest that it may inhibit viral replication mechanisms, making it a candidate for further development as an antiviral agent.
Anti-inflammatory Effects
Studies have reported that this compound exhibits anti-inflammatory effects by modulating inflammatory pathways. This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against MCF7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent anticancer activity.
Case Study 2: Antiviral Properties
Research conducted by Pharmaceutical Research highlighted the compound's potential as an antiviral agent against influenza viruses. The compound demonstrated a dose-dependent inhibition of viral replication in vitro, suggesting mechanisms involving interference with viral entry or replication.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Indole-3-acetic acid | Plant hormone; growth regulator | Similar indole structure |
| Indole derivatives (general) | Antiviral, anticancer | Diverse biological activities |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via condensation reactions involving chloroacetic acid, sodium acetate, and appropriate oxo-compounds under reflux in acetic acid/DMF mixtures. Key steps include controlling stoichiometry (e.g., 1:1 molar ratio of thiosemicarbazide to chloroacetic acid) and maintaining reflux conditions (2–5 hours) to ensure cyclization and purity . Post-synthesis, recrystallization from DMF-acetic acid or ethanol mixtures is critical for isolating high-purity crystals .
- Critical Conditions : pH control (using sodium acetate as a buffer), temperature (reflux at ~110°C), and solvent polarity (acetic acid/DMF) are essential to avoid side reactions like premature hydrolysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm the Z-configuration of the imine bond and substituent positions, with characteristic shifts for the indole and acetate moieties .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak ([M+H]⁺) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm functional groups .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data when testing this compound across different experimental models?
- Methodology :
- Dose-Response Analysis : Use a wide concentration range (e.g., 1 nM–100 µM) to identify non-linear effects, particularly for proteasome inhibition (as seen in retinal degeneration models) .
- Model-Specific Controls : Account for interspecies variability (e.g., rat vs. human cell lines) by including species-specific positive controls (e.g., bortezomib for proteasome inhibition) .
- Metabolite Profiling : LC-MS/MS can identify active metabolites that may contribute to divergent results in vitro vs. in vivo .
Q. What crystallographic strategies and software tools are recommended for determining the 3D structure of this compound?
- Methodology :
- Single-Crystal X-Ray Diffraction : Grow crystals via vapor diffusion (e.g., DMF/ether). Use SHELX-TL for structure solution and refinement, leveraging its robustness for small molecules with anisotropic displacement parameters .
- Validation : Cross-check with WinGX for geometric analysis (bond lengths, angles) and ORTEP for visualizing thermal ellipsoids .
- Challenges : The compound’s Z-configuration and chloro substituents may cause weak diffraction; high-intensity synchrotron radiation is recommended .
Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity?
- Experimental Design :
- Dosing : For intravitreal injection (as in retinal studies), use nanomolar concentrations (e.g., 10–50 nM in D-PBS) to avoid off-target effects .
- Toxicity Screening : Perform hepatic enzyme assays (ALT/AST) and renal function tests (creatinine clearance) in rodent models after chronic exposure .
- Tissue Distribution : Radiolabel the compound (e.g., ¹⁴C) and quantify accumulation in target tissues (e.g., retina, liver) via scintillation counting .
Methodological Considerations for Data Reproducibility
- Synthesis Reproducibility : Document solvent purity (e.g., anhydrous acetic acid) and inert atmosphere use (N₂/Ar) to prevent oxidation .
- Analytical Consistency : Calibrate instruments with certified standards (e.g., USP-grade references) and validate NMR/MS data against published spectra .
- Biological Assays : Use cell lines with consistent passage numbers and validate proteasome activity assays (e.g., fluorogenic substrates like Suc-LLVY-AMC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
